molecular formula C13H16BrNO3 B572211 4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene CAS No. 1261911-20-9

4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene

Cat. No.: B572211
CAS No.: 1261911-20-9
M. Wt: 314.179
InChI Key: VUHZINYOKSZKES-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene (CAS: 1261911-20-9, MFCD18311852) is a substituted benzene derivative featuring three distinct functional groups:

  • Bromo (–Br) at the 4-position, a halogen often utilized in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).
  • Ethoxy (–OCH₂CH₃) at the 2-position, an alkoxy group that enhances solubility in organic solvents.

This compound is synthesized with a purity of 98% (Combi-Blocks catalog: CA-5029) and is typically employed in medicinal chemistry and materials science as a building block for complex molecules .

Properties

IUPAC Name

(4-bromo-2-ethoxyphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-2-18-12-9-10(14)3-4-11(12)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHZINYOKSZKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681839
Record name (4-Bromo-2-ethoxyphenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-20-9
Record name (4-Bromo-2-ethoxyphenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene involves its interaction with specific molecular targets. The bromine atom and morpholinocarbonyl group can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene with five structurally related brominated aromatic compounds from the Combi-Blocks catalog, highlighting key differences in substituents and ring systems:

Compound Name (Catalog ID) CAS Number MFCD ID Purity Core Structure Substituents
This compound (CA-5029) 1261911-20-9 MFCD18311852 98% Benzene 4-Br, 2-OCH₂CH₃, 1-C(O)N-morpholine
6-Bromo-2-ethoxy-4-methylquinoline (HC-2575) 1187385-61-0 MFCD12756431 98% Quinoline 6-Br, 2-OCH₂CH₃, 4-CH₃
1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene (YF-2424) 1864844-08-5 MFCD29043786 95% Benzene 1-Br, 4-SCH₂OCH₂CH₃
1-Bromo-2-ethoxy-4-(methylsulfonyl)benzene (QD-4401) 1403329-87-2 MFCD30830205 95% Benzene 1-Br, 2-OCH₂CH₃, 4-SO₂CH₃
4-Bromo-2-(ethoxymethyl)thiophene (SH-5931) 1065184-23-7 MFCD16095116 95% Thiophene 4-Br, 2-CH₂OCH₂CH₃
1-Bromo-2-ethoxynaphthalene (HC-4295) 50389-70-3 MFCD12776103 97% Naphthalene 1-Br, 2-OCH₂CH₃

Key Comparative Insights

Electronic and Reactivity Profiles
  • CA-5029 vs. QD-4401: The methylsulfonyl (–SO₂CH₃) group in QD-4401 is strongly electron-withdrawing, making its benzene ring more electrophilic compared to the electron-rich morpholinocarbonyl group in CA-5027. This difference directs substitution reactions to distinct positions .
  • CA-5029 vs. HC-2575: The quinoline core in HC-2575 (a fused benzene-pyridine system) enables π-π stacking interactions in biological systems, whereas CA-5029’s morpholinocarbonyl group may enhance hydrogen bonding in drug-receptor binding .
Solubility and Stability
  • CA-5029 vs. SH-5931: The thiophene ring in SH-5931 increases lipophilicity, favoring solubility in nonpolar solvents, while CA-5029’s morpholinocarbonyl group improves aqueous solubility .
  • CA-5029 vs.

Research Implications and Limitations

While the data above are derived from commercial catalog specifications (Combi-Blocks), further experimental studies are required to validate:

  • Reaction kinetics under varying conditions (e.g., catalytic coupling).
  • Biological activity profiles (e.g., enzyme inhibition assays).
  • Thermal stability and degradation pathways.

Biological Activity

4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene (CAS Number: 1261911-20-9) is an organic compound characterized by a bromine atom, an ethoxy group, and a morpholinocarbonyl group attached to a benzene ring. This unique combination of functional groups endows the compound with significant biological activity and potential applications in medicinal chemistry and biological research.

The molecular formula of this compound is C13H16BrNO3. Its structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.

PropertyValue
IUPAC Name(4-bromo-2-ethoxyphenyl)-morpholin-4-ylmethanone
Molecular Weight300.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and morpholinocarbonyl group can participate in various binding interactions, influencing the activity of these targets.

Target Interactions

Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. The morpholinocarbonyl moiety may enhance binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with target proteins.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.
  • Antimicrobial Properties : The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes, leading to potential antibacterial effects.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
  • Microbial Inhibition : In vitro tests revealed that the compound exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
  • Enzyme Interaction Studies : Kinetic assays have shown that this compound can effectively inhibit certain kinases involved in cancer progression, highlighting its role as a potential therapeutic agent.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for distinct biological activities compared to similar compounds:

CompoundKey DifferencesBiological Activity
2-Bromo-1-morpholinocarbonylbenzeneLacks ethoxy group; less solubleReduced antimicrobial activity
4-Bromo-2,5-dimethoxyphenethylamineContains methoxy groups; different reactivityHigher neuroactivity
Methanone, (4-bromo-2-ethoxyphenyl)-4-morpholinyl-Similar structure; different substituentsEnhanced enzyme inhibition

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